Home > Products > Screening Compounds P107822 > 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide -

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

Catalog Number: EVT-4649009
CAS Number:
Molecular Formula: C19H15N5O2S
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the quinazolinone ring: This can be achieved by reacting anthranilic acid derivatives with appropriate acyl chlorides or similar reagents. []
  • Incorporation of the thiazole moiety: This often involves reacting a suitable amine with a thiazole derivative bearing a reactive group like a carboxylic acid or its activated form. []
Applications
  • Anticancer agents: Quinazolinones have been investigated for their potential to inhibit various enzymes involved in cancer cell growth and proliferation, such as kinases. []
  • Antimicrobial agents: Some quinazolinone derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing novel antimicrobial therapies. []

Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

    Compound Description: This compound features a thiazole ring system fused to a pyrano[3,2-c]chromene core. The research paper describes the crystal structure of this compound, highlighting the dihedral angles and intramolecular hydrogen bonding patterns observed [].

    Relevance: While this compound shares the presence of a thiazole ring with 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide, it diverges significantly in its overall structure. The pyrano[3,2-c]chromene core and other substituents make it structurally distinct from the target compound.

    Compound Description: This series of compounds explores modifications to the quinazolin-4-one scaffold. These derivatives were synthesized and evaluated for their ability to inhibit activated protein kinase P38 alpha and activin receptor (ALK2) kinase, both implicated in cancer development [].

    Compound Description: This series of compounds serves as a starting point for synthesizing various five-membered heterocycles, including thiosemicarbazide, semicarbazide, thiadiazole, and oxadiazole derivatives. These derivatives are formed through reactions with isothiocyanates, isocyanates, sodium hydroxide, and chloroacetic acid [].

    Relevance: This series has a very different structure compared to 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide. The lack of shared core structures or key functional groups indicates a lack of close structural relationship.

3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanoic acid (2)

    Compound Description: This compound combines a quinazolin-4-one moiety with an indole ring, linked through a propanoic acid chain. It acts as a central intermediate in synthesizing various other phenylquinazoline derivatives with potential antimicrobial activity [].

    Compound Description: This compound class focuses on amide derivatives incorporating an indole moiety, an octan chain with various substituents, and an amino-hydroxy group. These derivatives are investigated for their potential as renin inhibitors, targeting hypertension treatment [].

    Relevance: Despite sharing the amide functional group with 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide, this compound class exhibits substantial structural differences. The presence of the indole ring, octan chain, and specific substitution patterns distinguishes it from the target compound [].

    Compound Description: This compound class revolves around a tetrahydroisoquinoline core decorated with diverse aryl, heteroaryl, and heterocycle substituents. The research explores their potential therapeutic applications without specifying the exact targets [].

    Relevance: This compound class is structurally dissimilar to 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide. The presence of the tetrahydroisoquinoline core and the wide range of permitted substituents indicate a lack of close structural similarity to the target compound [].

(2S)-3-cyclohexyl-2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

    Compound Description: This compound is a novel glucokinase activator that forms a complex with human glucokinase. Structural details of this complex have been elucidated, providing insights into the activator's binding mode [].

    Relevance: This compound shares the 4-oxoquinazolin-3(4H)-yl substructure and a propanamide linker with 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide. Moreover, both compounds feature a thiazole ring, albeit with different substitution patterns. These shared features suggest a close structural relationship and potential similarities in their biological activities.

3-CYCLOHEXYL-N-{3-(2-OXO-2,3-DIHYDRO-1,3-THIAZOL-4-YL)-5-[(THIOPHEN-2-YLSULFONYL)AMINO]PHENYL}PROPANAMIDE

    Compound Description: This compound acts as a potent inhibitor of the Brd4 Bromodomain 1. It forms a stable complex with the bromodomain, effectively blocking its interaction with acetylated lysine residues on histones [].

    Relevance: While this compound shares a cyclohexylpropanamide substructure with 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide, it incorporates a distinct 2-oxo-2,3-dihydro-1,3-thiazole moiety instead of a 1,3-thiazole ring directly connected to the propanamide linker.

    Compound Description: This compound class involves conjugating arginine, an amino acid, to chromone or azauracil scaffolds. These derivatives are synthesized and characterized but their specific biological activities or applications are not detailed [].

    Relevance: This compound class does not exhibit any structural similarities to 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide. The lack of shared core structures or functional groups indicates a lack of structural relationship.

Xanthine Derivatives

    Compound Description: This broad compound class encompasses a wide array of xanthine derivatives featuring diverse substituents and modifications. The patent explores their potential as medicines but does not specify their precise therapeutic targets [].

    Relevance: This compound class does not appear to be structurally related to 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide. The core structure of xanthine derivatives differs significantly from the target compound, and the vast range of potential substituents makes it unlikely to find close structural analogs within this class [].

Pyrazole and Triazole Compounds

    Compound Description: This compound class focuses on pyrazole and triazole derivatives, often incorporating piperidine, imidazole, or other heterocyclic moieties. These derivatives are investigated for their inhibitory activity against KSP, a protein involved in microtubule function and a potential target for cancer therapy [].

    Relevance: This compound class does not exhibit a close structural relationship with 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]propanamide. While both involve heterocyclic rings, the specific arrangements, linkers, and substituents differ significantly, leading to distinct structures and potential biological activities.

Properties

Product Name

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H15N5O2S/c25-17(23-19-22-16(11-27-19)15-7-3-4-9-20-15)8-10-24-12-21-14-6-2-1-5-13(14)18(24)26/h1-7,9,11-12H,8,10H2,(H,22,23,25)

InChI Key

GRVNJWDDOACDMK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.